molecular formula C27H24N4O2S B2740877 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 957626-48-1

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2740877
CAS No.: 957626-48-1
M. Wt: 468.58
InChI Key: CSQYEUQNTADBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a fused imidazoquinazolinone core, a benzyl substituent at position 2, and a sulfanyl-linked acetamide group substituted with a 4-methylbenzyl moiety. Spectral characterization (IR, $ ^1H $-NMR, MS) is critical for confirming its structure, as demonstrated in related compounds .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-18-11-13-20(14-12-18)16-28-24(32)17-34-27-30-22-10-6-5-9-21(22)25-29-23(26(33)31(25)27)15-19-7-3-2-4-8-19/h2-14,23H,15-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQYEUQNTADBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.

    Formation of the acetamide moiety: This step involves acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves several steps:

  • Formation of the Imidazoquinazoline Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The sulfanyl and acetamide groups are added in subsequent reactions, often utilizing methods that enhance yield and purity.
  • Optimization Techniques : Modern techniques such as continuous flow chemistry and green chemistry principles are employed to improve efficiency and minimize environmental impact.

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-c]quinazoline class exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit key signaling pathways involved in cancer progression. The mechanism of action is believed to involve interactions with specific molecular targets, potentially leading to apoptosis in cancer cells .

Enzyme Inhibition

Recent studies have demonstrated that derivatives of imidazo[1,2-c]quinazolines can act as potent inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism. This inhibition is particularly relevant for developing treatments for type 2 diabetes mellitus (T2DM). The compound's efficacy was compared against standard drugs like acarbose, showing promising results with lower IC50 values .

Antimicrobial Properties

There is emerging evidence that imidazo[1,2-c]quinazolines possess antimicrobial activity against various pathogens. This could open avenues for their use in treating infections caused by resistant strains of bacteria and fungi.

Study on Anticancer Effects

A study published in a peer-reviewed journal investigated the anticancer effects of a related imidazoquinazoline compound. The results indicated a significant reduction in tumor growth in vivo models after treatment with the compound. The study highlighted the need for further research to elucidate the precise mechanisms involved .

α-Glucosidase Inhibition Study

In another study focused on enzyme inhibition, several derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The findings revealed that specific substitutions on the imidazoquinazoline scaffold drastically affected inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Mechanism of Action

The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazoquinazoline core may bind to active sites, inhibiting or modulating the activity of these targets. The sulfanyl and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound’s structural uniqueness lies in its imidazoquinazolinone core and sulfanyl-acetamide side chain, differentiating it from other heterocyclic derivatives. Below is a detailed comparison with similar compounds from the literature:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/Structure Key Substituents/Features Biological Activity/Findings Reference
Target Compound : 2-({2-Benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide Imidazoquinazolinone core, benzyl, 4-methylbenzyl sulfanyl Hypothesized anti-inflammatory or kinase inhibition (based on structural analogs) N/A
13a : 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Cyano, 4-methylphenyl hydrazine, sulfamoyl group High yield (94%), characterized by IR ($ \nu_{\text{max}} $ 1664 cm$ ^{-1} $, C=O)
13b : 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Methoxy substituent, hydrazine backbone Enhanced solubility due to methoxy group; similar spectral data to 13a
Anti-exudative acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) Triazole core, furan substituent 10 mg/kg dose showed anti-exudative activity comparable to diclofenac (8 mg/kg)
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole, indole substituent Demonstrated antimicrobial activity; spectral data (EIMS: m/z 189) confirmed purity

Key Observations:

Core Heterocycle Influence: The imidazoquinazolinone core in the target compound may offer enhanced rigidity and binding affinity compared to benzoxazines or triazoles, as seen in and . Oxadiazole and triazole analogs (–5) prioritize metabolic stability but lack the fused quinazolinone system’s planar aromaticity .

Substituent Effects: The 4-methylbenzyl group in the target compound could improve lipophilicity and membrane permeability relative to smaller substituents (e.g., cyano in 13a–b) . Sulfamoyl or sulfanyl groups (common in and –5) are critical for hydrogen bonding and enzyme interaction, though their positioning varies .

Synthetic Yields and Characterization: Coupling reactions (e.g., diazonium salt methods in ) achieve high yields (>90%) for cyanoacetamide derivatives, but the target compound’s synthesis may require optimized conditions due to steric hindrance from the benzyl group .

Research Findings and Limitations

  • Biological Activity Gaps: While anti-exudative and antimicrobial activities are reported for analogs (–5), the target compound’s pharmacological profile remains unvalidated.
  • Contradictions in Substituent Roles : shows electron-donating groups (e.g., methoxy in 13b) enhance solubility but may reduce binding affinity compared to hydrophobic substituents like 4-methylbenzyl.

Biological Activity

The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide belongs to a class of imidazoquinazolines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

PropertyValue
IUPAC Name 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Molecular Formula C27_{27}H24_{24}N4_{4}O2_{2}S
Molecular Weight 484.56 g/mol
CAS Number 1053084-65-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against several pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : It has shown promise in inhibiting key enzymes involved in cancer progression and inflammation, such as MEK1/2 kinases and urease.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as an inhibitor of MEK1/2 kinases, which play a critical role in the MAPK signaling pathway involved in cell proliferation and survival. This inhibition leads to reduced tumor growth in various cancer models.
  • Modulation of Apoptosis : By influencing apoptotic pathways, the compound promotes programmed cell death in cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Efficacy :
    • A study demonstrated that at concentrations ranging from 0.1 µM to 10 µM, the compound significantly inhibited cell growth in MV4-11 and MOLM13 leukemia cell lines with IC50 values around 0.5 µM .
    • In vivo studies using xenograft models showed that oral administration resulted in significant tumor size reduction compared to control groups .
  • Antimicrobial Activity :
    • In vitro assays revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Enzyme Inhibition Studies :
    • The compound was tested for urease inhibition and displayed IC50 values lower than those of standard inhibitors, suggesting its potential for treating urease-related disorders .

Q & A

Q. What synthetic strategies are employed to prepare 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of precursors (e.g., quinazoline derivatives) under acidic/basic conditions to generate the imidazoquinazoline core .
  • Functionalization : Introduction of the sulfanyl group via nucleophilic substitution, followed by coupling with N-[(4-methylphenyl)methyl]acetamide using reagents like chloroacetyl chloride in solvents such as dioxane or DMF .
  • Purification : Recrystallization from ethanol-DMF mixtures or chromatography (TLC/HPLC) to ensure purity .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : SHELX software for single-crystal structure determination .
  • Chromatography : HPLC or TLC for purity assessment at each synthesis stage .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity screening (MTT assay) using cancer cell lines .
  • Binding studies : Fluorescence polarization or surface plasmon resonance (SPR) to assess target affinity .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-treated samples to validate results .

Advanced Research Questions

Q. How can researchers optimize reaction yields during sulfanyl group incorporation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .
  • Catalysts : Use of triethylamine or DMAP to accelerate substitution reactions .
  • Temperature control : Reactions performed at 20–25°C minimize side-product formation .
  • Troubleshooting : Low yields may require stoichiometric adjustments (e.g., excess thiol reagent) or prolonged reaction times .

Q. How to design experiments resolving contradictions in biological activity data across studies?

  • Standardization : Replicate assays under identical conditions (e.g., cell line, incubation time, dose range) .
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk .
  • Comparative analysis : Benchmark against structurally analogous compounds (e.g., triazoloquinoxaline derivatives) to isolate structure-activity relationships (SAR) .

Q. What methodologies validate target engagement in vivo?

  • Fluorescent probes : Conjugate the compound with nitrobenzoxadiazole (NBD) tags for microglial cell visualization, as demonstrated in PBR receptor studies .
  • Biodistribution assays : Radiolabeling (e.g., 14C/3H isotopes) to track tissue penetration and blood-brain barrier (BBB) permeability .
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated AKT for PI3K inhibitors) in xenograft models .

Q. How to address low solubility in pharmacological studies?

  • Formulation : Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • In silico modeling : Predict solubility via LogP calculations (e.g., using PubChem data) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • Error analysis : Report standard deviation (SD) or confidence intervals (CI) from triplicate experiments .
  • Software tools : GraphPad Prism or R packages for curve fitting and significance testing .

Q. How to interpret conflicting crystallographic and NMR data?

  • Dynamic effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures. Compare both to identify flexible regions .
  • Validation : Use density functional theory (DFT) to reconcile discrepancies between experimental and computed spectra .

Comparative and Mechanistic Studies

Q. What distinguishes this compound from structurally related imidazoquinazolines?

  • Substituent effects : The sulfanyl-acetamide moiety enhances hydrogen-bonding capacity, potentially improving target selectivity over benzyl or oxadiazole derivatives .
  • Biological performance : Benchmark against analogs (e.g., triazoloquinoxaline-based compounds) in parallel assays to quantify potency improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.